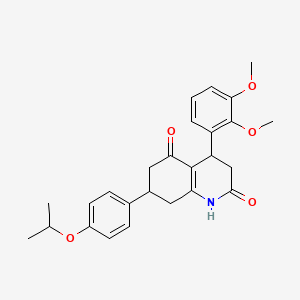

4-(2,3-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

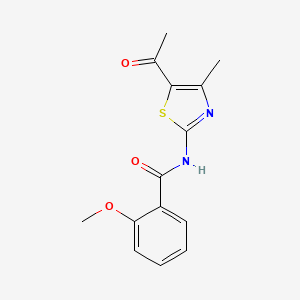

The compound is a quinoline derivative, characterized by its complex structure incorporating dimethoxyphenyl and isopropoxyphenyl groups. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound does not have extensive literature coverage, related quinoline compounds have been synthesized and studied for their potential pharmacological properties.

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For example, Mizuno et al. (2006) describe the synthesis of metabolites of a related quinoline compound through efficient routes, involving the use of protective groups and cyclization reactions (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, the synthesis of the compound could involve strategic functional group transformations and ring-closure steps.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated through techniques such as X-ray crystallography. The structure is likely to feature a tetrahydroquinoline core, with dimethoxyphenyl and isopropoxyphenyl substituents influencing its three-dimensional conformation. Xiang et al. (2009) provide insights into the crystal structure of a related quinoline compound, demonstrating the importance of non-classical hydrogen bonds and π-π interactions in the crystal packing (Wang, Xiang-shan, Li, Qing, Yang, Ke, Yao, & Chang-sheng, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Research on heterocyclic quinone methides, such as 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione, highlights the synthesis of dimer and Diels-Alder cycloaddition products, showcasing the reactivity of these compounds in chemical synthesis (Chauncey & Grundon, 1990).

- Studies on the synthesis of disease-modifying antirheumatic drugs and their metabolites, including ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, contribute to the understanding of the pharmacological properties of these compounds (Baba et al., 1998).

Chemical Properties and Applications

- The design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives for potential anticancer applications illustrate the importance of quinolinedione scaffolds in developing new therapeutic agents. These derivatives have shown significant in vitro anticancer activity and induced apoptosis with cell cycle arrest at the G2/M phase (Chen et al., 2013).

Structural Analysis and Derivatives

- A study on the stability of alkoxy-substituted inden-2-ones and related compounds provides insights into the chemical stability and reactivity of these molecules, which is crucial for their potential applications in various fields (Bradshaw et al., 1991).

- The synthesis and structure-activity relationships of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate the potential of quinolinedione derivatives in medicinal chemistry, highlighting their cytotoxic activity against various cancer cell lines (Deady et al., 2003).

Propiedades

IUPAC Name |

4-(2,3-dimethoxyphenyl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-15(2)32-18-10-8-16(9-11-18)17-12-21-25(22(28)13-17)20(14-24(29)27-21)19-6-5-7-23(30-3)26(19)31-4/h5-11,15,17,20H,12-14H2,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAGAUVKGKDHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dimethoxyphenyl)-7-[4-(propan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)